![molecular formula C12H22OS B14513053 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one CAS No. 62627-28-5](/img/structure/B14513053.png)
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C12H22OS. It features a cyclopentanone ring substituted with a hexylsulfanyl group. This compound is notable for its unique structure, which combines a cyclic ketone with a sulfide group, making it a subject of interest in various fields of chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with a hexylthiol in the presence of a suitable base. The reaction proceeds through the formation of a thioether linkage between the hexyl group and the cyclopentanone ring. Common bases used in this reaction include sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one involves its interaction with various molecular targets. The sulfide group can participate in redox reactions, influencing cellular redox states and signaling pathways. The ketone group can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler analog without the hexylsulfanyl group.
3-(Methylsulfanyl)cyclopentan-1-one: A similar compound with a methylsulfanyl group instead of a hexylsulfanyl group.
Cyclohexanone: A six-membered ring analog with similar reactivity.
Uniqueness
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical environments compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
62627-28-5 |
|---|---|
Molekularformel |
C12H22OS |
Molekulargewicht |
214.37 g/mol |
IUPAC-Name |
3-(hexylsulfanylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H22OS/c1-2-3-4-5-8-14-10-11-6-7-12(13)9-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
OLDBLMZVEWSWGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCC1CCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


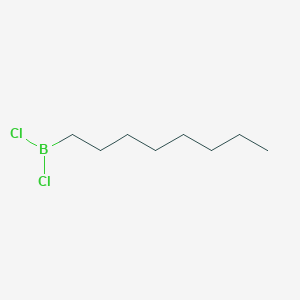
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
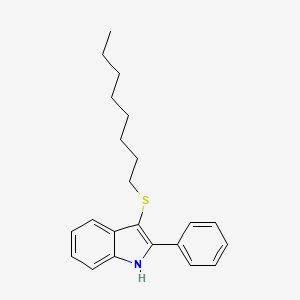

![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
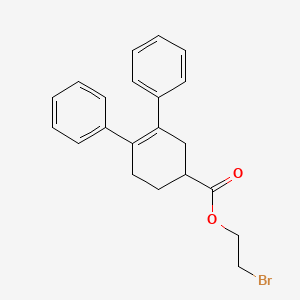
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)

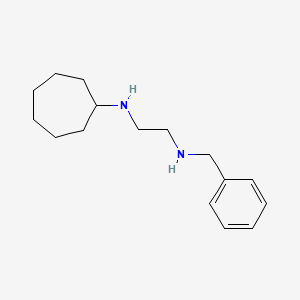
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
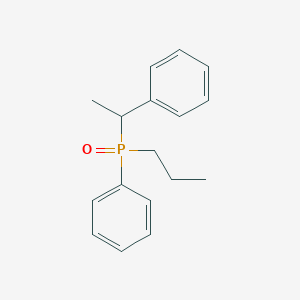
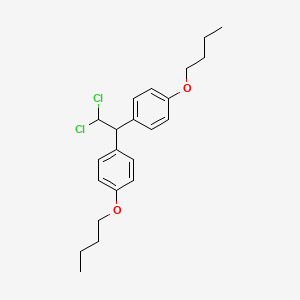
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
